rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid
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Overview
Description
rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid typically involves the use of cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Sodium hydroxide in an aqueous solution at elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in enzyme inhibition assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The rigid bicyclic structure of the compound allows for precise interactions with target proteins, enhancing its efficacy as a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylic acid
- rac-(1R,4S,5S)-4-aminobicyclo[3.2.0]heptane-1-carboxylic acid
Uniqueness
rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid is unique due to its specific stereochemistry and the position of the carboxylic acid group. This configuration imparts distinct reactivity and interaction profiles compared to its analogs, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
1354360-11-4 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-3-5-1-2-6(5)4-7/h5-7H,1-4H2,(H,9,10)/t5-,6+,7? |
InChI Key |
BSRWDKBOIQWNBC-MEKDEQNOSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]1CC(C2)C(=O)O |
Canonical SMILES |
C1CC2C1CC(C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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